

Technical Guide: Spectral Analysis of 5-((tert-Butyldimethylsilyl)oxy)pentanal

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Compound of Interest

Compound Name: 5-((tert-
Butyldimethylsilyl)oxy)pentanal

Cat. No.: B1311646

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **5-((tert-Butyldimethylsilyl)oxy)pentanal**. The information contained herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information:

- IUPAC Name: 5-[tert-butyl(dimethyl)silyl]oxypentanal[1]
- CAS Number: 87184-80-3[1]
- Molecular Formula: C₁₁H₂₄O₂Si[1]
- Molecular Weight: 216.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **5-((tert-Butyldimethylsilyl)oxy)pentanal**. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.77	t	1H	-CHO
~3.62	t	2H	-CH ₂ -O-Si
~2.44	dt	2H	-CH ₂ -CHO
~1.65	m	2H	-CH ₂ -CH ₂ -CHO
~1.55	m	2H	-O-CH ₂ -CH ₂ -
0.89	s	9H	-C(CH ₃) ₃
0.05	s	6H	-Si(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~202.8	-CHO
~62.8	-CH ₂ -O-Si
~43.8	-CH ₂ -CHO
~32.1	-O-CH ₂ -CH ₂ -
~21.8	-CH ₂ -CH ₂ -CHO
25.9	-C(CH ₃) ₃
18.3	-C(CH ₃) ₃
-5.3	-Si(CH ₃) ₂

Mass Spectrometry (MS) Data

The mass spectrometry data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: Key Fragments from GC-MS Analysis

m/z	Relative Intensity	Proposed Fragment
216	Low	[M] ⁺ (Molecular Ion)
201	Moderate	[M - CH ₃] ⁺
159	High	[M - C(CH ₃) ₃] ⁺
117	Moderate	[Si(CH ₃) ₂ (C(CH ₃) ₃)] ⁺
75	High	[(CH ₃) ₂ SiOH] ⁺
73	Moderate	[Si(CH ₃) ₃] ⁺
57	High	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for silyl ethers and aldehydes.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **5-((tert-Butyldimethylsilyl)oxy)pentanal**
- Deuterated chloroform (CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-((tert-Butyldimethylsilyl)oxy)pentanal** in approximately 0.7 mL of CDCl₃ in a clean, dry NMR

tube.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Typically, a 90° pulse is used with a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform.
 - Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the FID, phase the spectrum, and reference the CDCl_3 solvent peak to 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **5-((tert-Butyldimethylsilyl)oxy)pentanal**
- Dichloromethane (DCM), HPLC grade

- GC-MS instrument with an EI source

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in dichloromethane.
- GC Method:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Injection Volume: 1 µL (splitless mode).
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

Visualization of MS Fragmentation

The following diagram illustrates the proposed fragmentation pathway for **5-((tert-Butyldimethylsilyl)oxy)pentanal** under electron ionization.

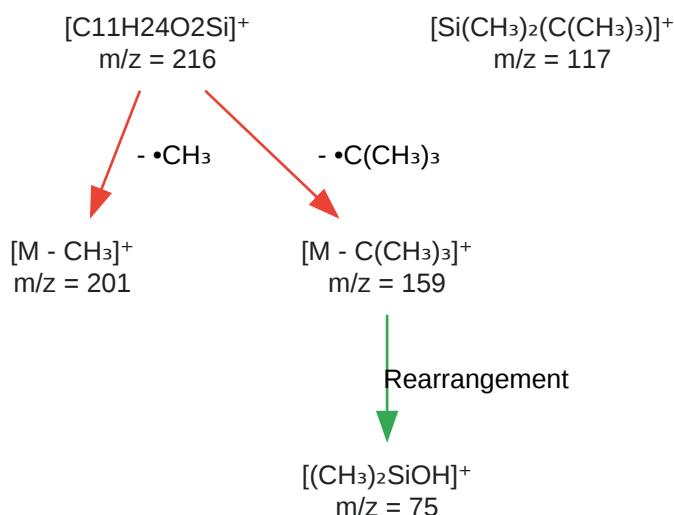


Figure 1. Proposed MS Fragmentation Pathway

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References

- 1. 5-((tert-Butyldimethylsilyl)oxy)pentanal | C11H24O2Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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